molecular formula C18H20O2 B6404542 6-Methyl-2-(4-T-butylphenyl)benzoic acid CAS No. 1261908-10-4

6-Methyl-2-(4-T-butylphenyl)benzoic acid

Cat. No.: B6404542
CAS No.: 1261908-10-4
M. Wt: 268.3 g/mol
InChI Key: IRLFFOPKQYCYPN-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-T-butylphenyl)benzoic acid is an organic compound belonging to the class of benzoic acids This compound is characterized by the presence of a methyl group at the 6th position and a tert-butylphenyl group at the 2nd position on the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-T-butylphenyl)benzoic acid typically involves the following steps:

    Friedel-Crafts Alkylation:

    Methylation: The methyl group is introduced at the 6th position of the benzoic acid core using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

    Carboxylation: The final step involves the carboxylation of the intermediate compound to form the benzoic acid derivative. This can be achieved through the reaction of the intermediate with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-T-butylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Methyl-2-(4-T-butylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-T-butylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(4-T-butylphenyl)benzoic acid: Lacks the methyl group at the 6th position.

    6-Methyl-2-phenylbenzoic acid: Lacks the tert-butyl group on the phenyl ring.

    4-T-butylbenzoic acid: Lacks both the methyl group and the phenyl ring substitution.

Uniqueness

6-Methyl-2-(4-T-butylphenyl)benzoic acid is unique due to the presence of both the methyl and tert-butylphenyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(4-tert-butylphenyl)-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-12-6-5-7-15(16(12)17(19)20)13-8-10-14(11-9-13)18(2,3)4/h5-11H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLFFOPKQYCYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690583
Record name 4'-tert-Butyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-10-4
Record name 4'-tert-Butyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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